Triserine
Overview
Description
Triserine is a peptide composed of three serine molecules1. Its molecular formula is C9H17N3O712. It has a molecular weight of 279.25 g/mol12.
Synthesis Analysis
A paper titled “A tri-serine tri-lactone scaffold for the quantification of citrate in urine” discusses the use of a tri-serine scaffold for sensor applications3. Another paper titled “High-Yield Synthesis of the Enterobactin Trilactone and Evaluation of…” presents a novel one-step synthesis of the macrocyclic triserine trilactone scaffold4.
Molecular Structure Analysis
The InChI string of Triserine is InChI=1S/C9H17N3O7/c10-4(1-13)7(16)11-5(2-14)8(17)12-6(3-15)9(18)19/h4-6,13-15H,1-3,10H2,(H,11,16)(H,12,17)(H,18,19)/t4-,5-,6-/m0/s1
1. The Canonical SMILES is C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O
1.
Chemical Reactions Analysis
There is no specific information available about the chemical reactions of Triserine.Physical And Chemical Properties Analysis
Triserine has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 81. It also has a Rotatable Bond Count of 81. The XLogP3 of Triserine is -6.81.Scientific Research Applications
1. Synthesis and Derivative Siderophore Analogs
A significant application of triserine is in the synthesis of macrocyclic trilactone scaffolds, particularly in the siderophore enterobactin. This process involves a novel one-step synthesis, eliminating the β-lactonization step, and is based on a stannoxane template. The synthesis allows for an overall yield of approximately 50% and enables the functionalization of trilactone by attaching various chelating groups. This research highlights the potential of triserine in creating hydroxypyridinonate analogs of enterobactin, such as N,N‘,N‘‘-tris[(3-hydroxy-1-methyl-2-oxo-(1H-pyridinyl)carbonyl]-4-cyclotriseryl trilactone (hopobactin), which demonstrates its versatility in chemical synthesis (Meyer et al., 1997).
2. Optoelectronic Applications
Triserine-based compounds, specifically triarylamine, have seen extensive use in optoelectronic materials due to their excellent electron donating and transporting capabilities. These materials, particularly in the field of organic photovoltaics, have significantly enhanced the conversion efficiency of next-generation solar cells, including dye-sensitized solar cells. The starburst molecular structure of triserine-based triarylamine is a key aspect of its application in photovoltaic and optoelectrical fields, illustrating the compound's potential in renewable energy technologies (Ning & Tian, 2009).
3. Environmental Toxicology and Ecological Risk Assessment
Triserine derivatives, such as atrazine (a triazine herbicide), have been the subject of extensive ecological risk assessments due to their prevalence in North American surface waters. These studies assess the potential ecological effects of triserine derivatives on aquatic environments, focusing on their concentration, persistence, and impact on various aquatic organisms. The findings from such assessments contribute to regulatory decisions and environmental protection measures, highlighting the environmental implications of triserine-based compounds (Solomon et al., 1996).
Safety And Hazards
There is no specific safety and hazard information available for Triserine.
Future Directions
There is no specific information available about the future directions of Triserine research.
Relevant Papers
The papers retrieved discuss the use of a tri-serine scaffold for sensor applications3 and a novel one-step synthesis of the macrocyclic triserine trilactone scaffold4.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O7/c10-4(1-13)7(16)11-5(2-14)8(17)12-6(3-15)9(18)19/h4-6,13-15H,1-3,10H2,(H,11,16)(H,12,17)(H,18,19)/t4-,5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJCEKXQUJQNNK-ZLUOBGJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triserine | |
CAS RN |
6620-98-0 | |
Record name | Triserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRISERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1I56B264V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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